molecular formula C29H26Cl2N4O2 B15035759 1,1'-(Methylenebis(4,1-phenylene))bis(3-(3-chloro-2-methylphenyl)urea)

1,1'-(Methylenebis(4,1-phenylene))bis(3-(3-chloro-2-methylphenyl)urea)

Cat. No.: B15035759
M. Wt: 533.4 g/mol
InChI Key: SOUJATQRQGTEBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloro-2-methylphenyl)-1-{4-[(4-{[(3-chloro-2-methylphenyl)carbamoyl]amino}phenyl)methyl]phenyl}urea is an organic compound that features a complex structure with multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-2-methylphenyl)-1-{4-[(4-{[(3-chloro-2-methylphenyl)carbamoyl]amino}phenyl)methyl]phenyl}urea typically involves multiple steps. One common approach is the reaction of 3-chloro-2-methylphenyl isocyanate with appropriate amines and other intermediates under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-2-methylphenyl)-1-{4-[(4-{[(3-chloro-2-methylphenyl)carbamoyl]amino}phenyl)methyl]phenyl}urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions may introduce new functional groups or atoms into the molecule.

Scientific Research Applications

3-(3-Chloro-2-methylphenyl)-1-{4-[(4-{[(3-chloro-2-methylphenyl)carbamoyl]amino}phenyl)methyl]phenyl}urea has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3-chloro-2-methylphenyl)-1-{4-[(4-{[(3-chloro-2-methylphenyl)carbamoyl]amino}phenyl)methyl]phenyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chloro-2-methylphenyl)-1-{4-[(4-{[(3-chloro-2-methylphenyl)carbamoyl]amino}phenyl)methyl]phenyl}urea is unique due to its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C29H26Cl2N4O2

Molecular Weight

533.4 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[4-[[4-[(3-chloro-2-methylphenyl)carbamoylamino]phenyl]methyl]phenyl]urea

InChI

InChI=1S/C29H26Cl2N4O2/c1-18-24(30)5-3-7-26(18)34-28(36)32-22-13-9-20(10-14-22)17-21-11-15-23(16-12-21)33-29(37)35-27-8-4-6-25(31)19(27)2/h3-16H,17H2,1-2H3,(H2,32,34,36)(H2,33,35,37)

InChI Key

SOUJATQRQGTEBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)NC4=C(C(=CC=C4)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.